2-Acetyl-6-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-methylisonicotinaldehyde is an organic compound with the molecular formula C9H9NO2 It features a pyridine ring substituted with an acetyl group at the 2-position and a methyl group at the 6-position, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methylisonicotinaldehyde typically involves the acetylation of 6-methylisonicotinaldehyde. One common method includes the use of acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, with careful control of temperature and molar ratios to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-Acetyl-6-methylisonicotinic acid.
Reduction: 2-Acetyl-6-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
2-Acetylpyridine: Similar structure but lacks the methyl group at the 6-position.
6-Methylisonicotinaldehyde: Similar structure but lacks the acetyl group at the 2-position.
2-Acetyl-6-methoxypyridine: Similar structure but has a methoxy group instead of a methyl group at the 6-position.
Uniqueness: 2-Acetyl-6-methylisonicotinaldehyde is unique due to the presence of both an acetyl and a methyl group on the pyridine ring, along with an aldehyde functional group.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-acetyl-6-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c1-6-3-8(5-11)4-9(10-6)7(2)12/h3-5H,1-2H3 |
InChI Key |
BNRJBJIEWOFFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.